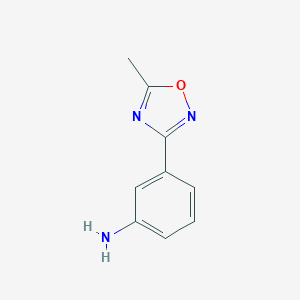

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Descripción general

Descripción

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

O-Acylation of Amidoxime: One common method involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring.

1,3-Dipolar Cycloaddition: Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).

Industrial Production Methods: While specific industrial production methods for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Substitution Reactions

The aniline group undergoes classical electrophilic aromatic substitution (EAS) reactions, while the oxadiazole ring participates in nucleophilic substitutions.

Table 1: Substitution Reactions and Conditions

-

The oxadiazole ring’s electron-withdrawing nature directs substitution to the aniline’s meta position.

-

Methyl acetate reacts with the amidoxime intermediate under basic conditions (NaH/THF) to form the oxadiazole ring .

Oxidation and Reduction

The methyl group on the oxadiazole and the aniline’s NH₂ group are primary sites for redox reactions.

Table 2: Redox Reactions

-

Oxidation of the methyl group proceeds selectively without disrupting the oxadiazole ring .

-

Catalytic hydrogenation reduces the aniline group while preserving the heterocycle .

Reactions with Alcohols and Amines

The oxadiazole ring exhibits unique reactivity in the presence of nucleophiles like benzyl alcohol or benzylamine.

Table 3: Nucleophilic Reactions

-

Benzyl alcohol induces methyl group proton exchange, leading to ring-opening and nitrile formation .

-

Benzylamine reacts more slowly but forms N-acetylbenzylamine through nucleophilic attack .

Cycloaddition and Ring-Opening

The 1,2,4-oxadiazole ring participates in cycloaddition reactions under catalytic conditions.

Table 4: Cycloaddition Reactions

| Reaction Partner | Catalyst | Products |

|---|---|---|

| Nitrile oxides | ZnCl₂ | Bicyclic oxadiazole derivatives |

| Ynamides | Au(I) | 5-Aminooxazoles |

-

1,3-Dipolar cycloaddition with nitrile oxides yields fused heterocycles .

-

Gold-catalyzed annulation with ynamides produces 5-aminooxazoles, leveraging the oxadiazole’s electrophilicity .

Thermal and Acid/Base Stability

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. For example, cytotoxicity assays against human cancer cell lines revealed IC50 values as low as 0.003 μM for certain derivatives, indicating potent activity against colon and lung adenocarcinomas . The mechanism of action appears to involve the induction of apoptosis in cancer cells through DNA damage pathways.

Medicinal Chemistry

Pharmacological Potential

In medicinal chemistry, this compound is investigated for its role as a pharmacophore in drug design. Its derivatives have shown promise in treating various diseases due to their ability to interact with biological targets involved in disease pathways . Notably, research has explored its potential as an anti-diabetic agent and for treating neurodegenerative disorders such as Alzheimer's disease .

Industrial Applications

Material Science

In industry, this compound is utilized in developing materials with specific properties such as fluorescent dyes and sensors. Its unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced thermal stability and chemical resistance .

Data Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesizing pharmaceuticals and agrochemicals |

| Biology | Antimicrobial agents | Effective against E. coli and S. aureus |

| Medicine | Anticancer agents | Significant cytotoxicity against various cancer cell lines |

| Industry | Development of dyes and polymers | Enhanced properties in materials due to oxadiazole structure |

Case Studies

-

Anticancer Activity Assessment

A study conducted on derivatives of this compound demonstrated substantial cytotoxic effects on multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity . -

Antimicrobial Efficacy Evaluation

In vitro studies assessed the antimicrobial efficacy of synthesized derivatives against common pathogens. Results indicated that certain compounds exhibited potent activity comparable to existing antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives involves interaction with various molecular targets and pathways. For instance, antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

- 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of both an aniline group and a methyl-substituted oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a compound that incorporates a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a 1,2,4-oxadiazole ring linked to an aniline moiety. This structural configuration is significant as it contributes to the compound's biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings related to its anticancer properties and other biological effects.

Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Table 1: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 9.27 | Apoptosis induction via p53 activation |

| This compound | CEM-13 | 10.38 | Cytotoxicity through caspase activation |

| This compound | MEL-8 | 8.50 | Induction of apoptosis |

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that this compound has a notable effect on cell viability and induces apoptosis through mitochondrial pathways .

Study 2: In Vivo Studies

In vivo studies have shown that compounds containing the oxadiazole moiety can significantly reduce tumor growth in animal models. This suggests potential for therapeutic applications in oncology .

Propiedades

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGRIHPFAVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465372 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-69-0 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.